1-(2-Ethyl-1,3-dithian-2-yl)ethan-1-ol
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Overview
Description
1-(2-Ethyl-1,3-dithian-2-yl)ethan-1-ol is an organic compound with the molecular formula C8H16OS2. It is characterized by the presence of a dithiane ring, which is a six-membered ring containing two sulfur atoms. This compound is often used in organic synthesis due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-1,3-dithian-2-yl)ethan-1-ol can be synthesized through the reaction of 2-ethyl-1,3-dithiane with ethylene oxide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the dithiane, followed by nucleophilic attack on the ethylene oxide .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethyl-1,3-dithian-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Reduced dithiane derivatives
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
1-(2-Ethyl-1,3-dithian-2-yl)ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-1,3-dithian-2-yl)ethan-1-ol involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize carbanions, making it a valuable intermediate in organic synthesis. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
1,3-Dithiane: A parent compound with similar reactivity but lacking the ethyl and hydroxyl substituents.
2-Trimethylsilyl-1,3-dithiane: A derivative with a trimethylsilyl group, offering different reactivity and protection properties.
2-Ethyl-1,3-dithiane: Similar to 1-(2-Ethyl-1,3-dithian-2-yl)ethan-1-ol but without the hydroxyl group.
Uniqueness: this compound is unique due to the presence of both the dithiane ring and the hydroxyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research .
Properties
Molecular Formula |
C8H16OS2 |
---|---|
Molecular Weight |
192.3 g/mol |
IUPAC Name |
1-(2-ethyl-1,3-dithian-2-yl)ethanol |
InChI |
InChI=1S/C8H16OS2/c1-3-8(7(2)9)10-5-4-6-11-8/h7,9H,3-6H2,1-2H3 |
InChI Key |
XEODTIGANXJTKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(SCCCS1)C(C)O |
Origin of Product |
United States |
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